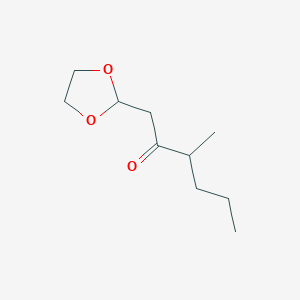

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-on

Übersicht

Beschreibung

1,3-Dioxolanes are a type of acetal and are commonly used as protecting groups for aldehydes and ketones in organic synthesis . They are also important intermediates in the pharmaceutical, fragrance, and polymer industries .

Synthesis Analysis

1,3-Dioxolanes can be synthesized from salicylaldehyde and commercially available diols using a catalytic amount of Mont K10 . This method has been used to synthesize a series of new enantiomerically pure and racemic 1,3-dioxolanes .Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes can vary depending on the substituents attached to the dioxolane ring. For example, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol has a molecular formula of C18H20O3 .Chemical Reactions Analysis

1,3-Dioxolanes can undergo a variety of chemical reactions. For instance, heating solutions of 2-(1,3-dioxolan-2-yl)phenylallenes at reflux in toluene can cause their conversion into 1-(2-hydroxy)ethoxynaphthalenes through cascade processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes can vary depending on the specific compound. For example, 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline has a molecular weight of 221.3 g/mol .Wissenschaftliche Forschungsanwendungen

Wittig-Olefinierungsreagenz

Diese Verbindung wird als Reagenz in der Wittig-Olefinierung verwendet, einer chemischen Reaktion, bei der ein Alken durch die Reaktion eines Aldehyds oder Ketons mit einem Triphenylphosphonium-Ylid gebildet wird . Die Einführung eines 1,3-Dioxolan-Restes ist besonders nützlich bei der Synthese komplexer Moleküle mit präziser Kontrolle über die Position der Doppelbindungen.

Ratiometrische Fluoreszenz-Sonden

Forscher verwenden diese Verbindung zur Herstellung von ratiometrischen Fluoreszenz-Sonden. Diese Sonden sind für den spezifischen Nachweis von Cystein gegenüber anderen ähnlichen Aminosäuren wie Homocystein und Glutathion ausgelegt . Diese Spezifität ist entscheidend in biologischen Studien, in denen eine genaue Messung der Cysteinkonzentrationen erforderlich ist.

Synthese von Calmodulin-Kinase-II-Inhibitoren

Die Verbindung findet Anwendung in der mikrowellengestützten Synthese von KN-93, einem bekannten Inhibitor von Calmodulin-Kinase II . Diese Kinase spielt eine wichtige Rolle in Calcium-Signalwegen, und ihre Inhibitoren sind wertvolle Werkzeuge für die Untersuchung zellulärer Prozesse.

Synthese von Spirobenzofuran-Piperidinen

Sie wird auch zur Synthese von fluorierten Spirobenzofuran-Piperidinen verwendet . Diese Verbindungen werden als potenzielle s1-Rezeptor-Liganden untersucht, die Auswirkungen auf die neurologische Forschung und die Entwicklung von Therapeutika haben.

Antitumormittel

Die Verbindung ist an der Synthese von Molekülen mit Antitumor-Eigenschaften beteiligt . Durch die Einführung des 1,3-Dioxolan-Restes in Moleküle können Forscher die Wirksamkeit und Selektivität potenzieller Krebsbehandlungen verbessern.

Regioselektive Indol-Derivate

Schließlich wird sie bei der regioselektiven Herstellung von Indol-Derivaten durch Rhodium-katalysierte Domino-Hydroformylierung/Indolizierung eingesetzt . Indol-Derivate sind in der Pharmakologie von Bedeutung, und diese Methode ermöglicht die effiziente Synthese dieser Verbindungen mit hoher Selektivität.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Research on 1,3-dioxolanes is ongoing, and these compounds continue to be of interest in various fields, including organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications.

Biochemische Analyse

Biochemical Properties

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the formation of transient complexes that facilitate the transfer of functional groups or electrons. For instance, 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can act as a substrate for certain oxidoreductases, leading to the formation of intermediate products that are crucial for metabolic pathways .

Cellular Effects

The effects of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating the activity of these enzymes, 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can alter gene expression and cellular metabolism. For example, it can enhance the phosphorylation of specific proteins, leading to changes in their activity and subsequent effects on cell function .

Molecular Mechanism

At the molecular level, 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one exerts its effects through binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. The binding of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one to specific proteins can also lead to conformational changes that affect their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one have been observed to change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one in animal models vary with dosage. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. Additionally, it can affect metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is influenced by factors such as its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The precise localization of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is essential for its role in cellular processes .

Eigenschaften

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-8(2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIFETVMNDTXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)